1-((6-(Benzyloxy)naphthalen-3-yl)methyl)-4-methylpiperazine

CNS drug design physicochemical profiling structure–property relationships

Resolving aldehyde oxidase (AO) liability is a key hurdle in quinoline-based c-Met inhibitor programs. This intermediate introduces a sterically hindered 3-methylpiperazine-methylene substituent that systematically reduces AO-mediated turnover versus smaller 3-substituents. Key outcomes include: - Pre-optimized CNS drug-likeness (LogP 3.3, TPSA 28.6 Ų) for dopamine/serotonin/sigma receptor probe development. - One-step synthesis from 3-bromo-6-benzyloxyquinoline enables ~2-week lead times for >95% pure material. - Free-base form allows in-house salt diversification (HCl, mesylate, tosylate) with aqueous solubility >1 mg/mL for rodent PK-PD studies.

Molecular Formula C23H26N2O
Molecular Weight 346.5 g/mol
Cat. No. B12272990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((6-(Benzyloxy)naphthalen-3-yl)methyl)-4-methylpiperazine
Molecular FormulaC23H26N2O
Molecular Weight346.5 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CC2=CC3=C(C=C2)C=CC(=C3)OCC4=CC=CC=C4
InChIInChI=1S/C23H26N2O/c1-24-11-13-25(14-12-24)17-20-7-8-21-9-10-23(16-22(21)15-20)26-18-19-5-3-2-4-6-19/h2-10,15-16H,11-14,17-18H2,1H3
InChIKeyDPINHEPKWKGQEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-((6-(Benzyloxy)naphthalen-3-yl)methyl)-4-methylpiperazine: Structural & Physicochemical Overview


1‑((6‑(Benzyloxy)naphthalen‑3‑yl)methyl)‑4‑methylpiperazine (CAS 1427473‑83‑3, synonym 3‑[(4‑methylpiperazin‑1‑yl)methyl]‑6‑phenylmethoxyquinoline) is a quinoline–piperazine hybrid with the molecular formula C₂₂H₂₅N₃O and a molecular weight of 347.46 g mol⁻¹ [1]. The structure places a benzyloxy‑substituted quinoline core and a 4‑methylpiperazine moiety at opposing ends of a methylene linker, imparting a computed lipophilicity (LogP = 3.3) and a low topological polar surface area (<30 Ų) that are characteristic of CNS‑accessible chemotypes [2]. The compound is listed in the Novartis triazolopyridine patent family as a synthetic intermediate en route to c‑Met kinase inhibitors, establishing its provenance in an industrially validated medicinal‑chemistry programme [1].

Close Analogs of 1-((6-(Benzyloxy)naphthalen-3-yl)methyl)-4-methylpiperazine: Substitution Limitations


Quinoline–piperazine congeners that alter the 3‑position substituent or the 6‑position alkoxy group exhibit sharply divergent pharmacokinetic and synthetic–intermediate profiles [1]. The benzyloxy substituent at the quinoline 6‑position confers a distinct lipophilicity–PSA balance (LogP ≈ 3.3, TPSA ≈ 28.6 Ų) that systematically differs from the methoxy (LogP ≈ 2.5–2.8; TPSA ≈ 31 Ų) or unsubstituted quinoline variants commonly encountered in screening libraries [2]. This difference directly impacts metabolic liability: 3‑substituted quinolines are established substrates for aldehyde oxidase (AO), and small electron‑donating 3‑substituents markedly increase AO‑mediated turnover, whereas larger, sterically hindered 3‑substituents—such as the methylpiperazine‑methylene moiety—can mitigate this susceptibility [3]. Generic replacement with a simpler 3‑amino‑ or 3‑methoxy‑quinoline analog would therefore alter both the metabolic half‑life and the synthetic route fidelity, rendering head‑to‑head replacement in a validated synthetic sequence unsupported without re‑optimisation of the entire downstream step‑economy.

Comparative Evidence for 1-((6-(Benzyloxy)naphthalen-3-yl)methyl)-4-methylpiperazine


CNS-MPO Profile: 6-Benzyloxy vs. Methoxy/Unsubstituted Quinoline

The target compound exhibits a computed LogP of 3.3, which is approximately 0.5–0.8 log units higher than the 6‑methoxy‑quinoline analog (estimated LogP ≈ 2.5–2.8) and 1.5–1.8 log units higher than 6‑unsubstituted quinoline (estimated LogP ≈ 1.5) [1]. At the same time, its topological polar surface area (TPSA) remains low (28.6 Ų), comparable to that of CNS‑approved drugs (median TPSA < 50 Ų) [2]. This combination places the compound in a favourable region of the CNS‑MPO desirability space—high enough LogP for passive blood‑brain‑barrier permeation, yet TPSA low enough to avoid efflux‑transporter recognition, while the benzyloxy group adds shape complexity that can enhance target selectivity relative to simpler alkoxy variants [3].

CNS drug design physicochemical profiling structure–property relationships

Novartis-Validated c-Met Kinase Inhibitor Intermediate

The compound is documented as the product of a palladium‑catalysed coupling between 6‑(benzyloxy)‑3‑bromoquinoline and N‑methylpiperazine in the presence of dibromobis(tri‑tert‑butylphosphine)dipalladium(I) [1]. This synthetic entry places the compound within the Novartis triazolopyridine patent family (US2013/0245002 and related filings) that evaluates 3‑substituted quinoline derivatives for c‑Met kinase inhibition [2]. The literature on this series demonstrates that subtle changes at the 3‑position dramatically alter aldehyde‑oxidase‑mediated metabolic stability: small 3‑substituents (e.g., –NH₂, –OCH₃) yield half‑lives < 10 min in monkey liver cytosol, whereas bulkier 3‑substituents confer significantly improved stability [3]. By virtue of its methylpiperazine‑methylene substituent, the target compound belongs to the latter, metabolically more resilient subclass.

kinase inhibitor synthesis c‑Met medicinal chemistry aldehyde oxidase metabolism

pKa & Solubility: Basic Amine vs. Neutral Quinoline Analogs

The 4‑methylpiperazine substituent carries a tertiary amine with a predicted pKₐ ≈ 8.0–8.5 (typical for N‑methylpiperazine derivatives), while the quinoline nitrogen remains un‑ionisable at physiological pH (pKₐ ≈ 4.5–5.0) [1]. This contrasts with neutral 3‑substituted quinoline analogs (e.g., 3‑cyano‑, 3‑fluoro‑, 3‑trifluoromethyl‑quinoline variants) that lack a protonatable centre and consequently exhibit substantially lower aqueous solubility at pH 2–7 [2]. The target compound can therefore be formulated as a hydrochloride or mesylate salt, enabling aqueous solubility > 1 mg mL⁻¹ for in‑vivo dosing, whereas the neutral comparators frequently require co‑solvent or lipid‑based formulations that complicate pharmacokinetic studies [3].

solubility‑driven formulation amine basicity salt selection

Synthetic Tractability: 3-(Bromomethyl)quinoline vs. Direct Coupling

The target compound is synthesised through a convergent route: Pd‑catalysed amination of 3‑bromo‑6‑benzyloxyquinoline introduces the methylpiperazine moiety in a single step without requiring protection of the quinoline nitrogen [1]. This contrasts with the more common 3‑aryl‑ or 3‑amino‑quinoline building blocks that often demand protection–deprotection sequences or multi‑step heterocycle construction, resulting in longer lead times (typically 6–8 weeks for custom synthesis) and lower overall yields (< 30% over four steps) . The immediate availability of both the bromo‑quinoline precursor (CAS 1337882‑50‑4) and N‑methylpiperazine from multiple qualified suppliers means the compound can be procured or re‑synthesised with a 2‑week turnaround at > 95% purity [2].

building‑block versatility parallel synthesis medicinal chemistry supply

Benzyloxy Stability vs. 6-Methoxy Under Acidic/Basic Conditions

The benzyloxy group at the 6‑position is stable to a broad pH range (typically pH 2–12) and resists cleavage under the acidic conditions used for Boc‑deprotection (TFA) or the basic conditions employed in amide bond formation, whereas the 6‑methoxy analog can undergo demethylation with BBr₃ or strong Lewis acids, leading to unwanted side‑products [1]. This differential stability has been exploited in multistep syntheses of quinoline‑based kinase inhibitors, where the benzyloxy group serves as a latent phenol that can be unmasked by catalytic hydrogenolysis (H₂/Pd‑C) only at the final step [2]. In contrast, methoxy‑protected quinolines require harsher demethylation conditions that are often incompatible with sensitive downstream functionality [3].

protecting‑group chemistry downstream deprotection synthetic robustness

Procurement & Application Scenarios for 1-((6-(Benzyloxy)naphthalen-3-yl)methyl)-4-methylpiperazine


c-Met Kinase Inhibitor Lead Optimisation

Teams pursuing quinoline‑based c‑Met inhibitors can deploy this compound as a key intermediate that introduces the metabolically favoured methylpiperazine‑methylene substituent at the 3‑position, a modification shown in the Novartis triazolopyridine series to reduce aldehyde‑oxidase‑mediated turnover relative to smaller 3‑substituents [1]. The intermediate enables parallel synthesis of focused libraries by functionalising the piperazine nitrogen, while the benzyloxy group at the 6‑position remains inert to the coupling conditions, preserving the option for late‑stage hydrogenolytic unmasking to a phenol pharmacophore.

CNS-Penetrant Probe Synthesis for Neuroscience Targets

The computed LogP of 3.3 and TPSA of 28.6 Ų place this compound within the multiparameter space associated with CNS drug‑likeness, making it a privileged starting point for dopamine, serotonin, or sigma‑receptor probe development [2]. The 4‑methylpiperazine amine can be elaborated with diverse aryl‑ or heteroaryl‑alkyl groups to rapidly generate screening compounds with pre‑optimised brain‑penetration potential, circumventing the need for extensive property re‑balancing that hampers more polar or more lipophilic scaffolds.

Salt-Form Screening for Oral Formulation Development

Owing to the tertiary amine pKₐ ≈ 8.2, the compound can be protonated with pharmaceutically acceptable acids (HCl, mesylate, tosylate) to yield crystalline salts with aqueous solubility > 1 mg mL⁻¹, facilitating oral gavage formulation for rodent PK‑PD studies [3]. This contrasts with neutral quinoline analogs that demand cosolvent‑based vehicles, which can confound pharmacokinetic interpretation. Procurement of the free‑base form allows in‑house salt‑form diversification without vendor‑imposed salt‑selection constraints.

Rapid SAR Cycling with Short-Lead-Time Building Block

The one‑step synthetic accessibility from commercially available 3‑bromo‑6‑benzyloxyquinoline and N‑methylpiperazine translates to a typical re‑supply lead time of ~2 weeks for > 95% pure material, significantly shorter than the 6–8 week turnaround required for multi‑step custom syntheses of more complex quinoline–piperazine analogs [4]. Contract research organisations can therefore maintain tighter project timelines, enabling faster hypothesis testing in hit‑to‑lead and lead‑optimisation campaigns.

Quote Request

Request a Quote for 1-((6-(Benzyloxy)naphthalen-3-yl)methyl)-4-methylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.